molecular formula C7H10O3 B15344578 2-Formylbut-2-enyl acetate CAS No. 25016-79-9

2-Formylbut-2-enyl acetate

Cat. No.: B15344578
CAS No.: 25016-79-9
M. Wt: 142.15 g/mol
InChI Key: SPMALVQSPLOCPK-UHFFFAOYSA-N
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Description

2-Formylbut-2-enyl acetate is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbut-2-enyl acetate can be synthesized through several methods, including the reaction of but-2-enal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Formylbut-2-enyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Forms carboxylic acids and ketones.

  • Reduction: Produces alcohols and aldehydes.

  • Substitution: Results in the formation of different esters and amides.

Scientific Research Applications

2-Formylbut-2-enyl acetate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the production of various pharmaceuticals and fine chemicals. Its applications extend to the development of new materials and the study of biological processes.

Mechanism of Action

The mechanism by which 2-formylbut-2-enyl acetate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids and ketones. The molecular targets and pathways involved vary based on the type of reaction and the reagents used.

Comparison with Similar Compounds

2-Formylbut-2-enyl acetate is similar to other alkenyl acetates, such as 3-formylbut-2-enyl acetate and 4-formylbut-2-enyl acetate. it is unique in its reactivity and applications due to its specific structural features. The presence of the formyl group at the 2-position makes it more reactive compared to its analogs.

Conclusion

This compound is a valuable compound in scientific research and industrial applications. Its versatility and unique chemical properties make it an essential reagent in various chemical reactions and a precursor in the synthesis of numerous products. Understanding its preparation methods, chemical reactions, and applications is crucial for advancing scientific knowledge and technological development.

Properties

CAS No.

25016-79-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-formylbut-2-enyl acetate

InChI

InChI=1S/C7H10O3/c1-3-7(4-8)5-10-6(2)9/h3-4H,5H2,1-2H3

InChI Key

SPMALVQSPLOCPK-UHFFFAOYSA-N

Canonical SMILES

CC=C(COC(=O)C)C=O

Origin of Product

United States

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